molecular formula C14H16ClN5OS B2833730 5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 1375182-82-3

5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2833730
CAS No.: 1375182-82-3
M. Wt: 337.83
InChI Key: LFKNILOMOBSSEP-UHFFFAOYSA-N
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Description

5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The starting material, 6-chloropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Formation of the piperidine ring: The acid chloride is then reacted with piperidine to form the 1-(6-chloropyridine-3-carbonyl)piperidine intermediate.

    Formation of the triazole ring: The intermediate is further reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: shares structural similarities with other compounds containing pyridine, piperidine, and triazole rings.

    Similar compounds: include derivatives of pyridine, piperidine, and triazole, which may have different substituents or functional groups.

Uniqueness

  • The unique combination of the pyridine, piperidine, and triazole rings in this compound contributes to its distinct chemical and biological properties.
  • The presence of the thiol group adds to its reactivity and potential for forming various derivatives.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c1-19-12(17-18-14(19)22)10-3-2-6-20(8-10)13(21)9-4-5-11(15)16-7-9/h4-5,7,10H,2-3,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNILOMOBSSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCN(C2)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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